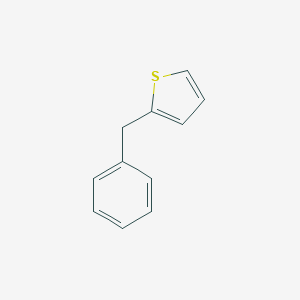

Thiophene, 2-(phenylmethyl)-

Vue d'ensemble

Description

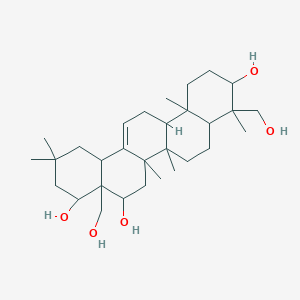

“Thiophene, 2-(phenylmethyl)-” is a derivative of Thiophene . Thiophene is a heterocyclic compound of particular interest in the field of organic chemistry. This cyclic molecule, sometimes referred to as thiofuran, consists of four carbon atoms and one sulfur atom in a ring structure . It is an analog to the compound benzene, where one CH2 group in the benzene ring is replaced with sulfur .

Synthesis Analysis

Thiophene is often found naturally in coal and crude oil, and it’s also a constituent of lignite . It can be produced through various methods such as the reaction of buta-1,3-diene and sulfur . This reaction, facilitated by a phosphoric acid catalyst, results in the polymerization of thiophene . Thiophene can also be obtained from coal tar, a byproduct of coal processing .Molecular Structure Analysis

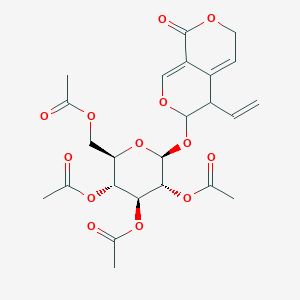

The molecular formula of “Thiophene, 2-(phenylmethyl)-” is C11H10S . The five-membered ring structure of thiophene has a fascinating resonance, or delocalization, of electrons across the ring, a key feature of aromatic compounds . The sulfur atom contributes one lone pair of electrons to this π-system, creating a stable aromatic system with six π-electrons, just like benzene .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis

From a physical standpoint, thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . Its molecular formula is C4H4S, and it has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C . Thiophene is soluble in most organic solvents such as alcohol, ether, and chloroform, but it is slightly soluble in water .Applications De Recherche Scientifique

Material Science and Pharmaceuticals : Thiophene derivatives exhibit a wide spectrum of biological activities including antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, insecticidal, and antiproliferative properties. They are also used as herbicides (Nagaraju et al., 2018).

Organic Electronics : These compounds are utilized in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells, demonstrating their significance in advanced electronic and optoelectronic applications (Nagaraju et al., 2018).

Photophysics : Thiophene derivatives, such as α‐Terthienyl, show moderate fluorescence quantum yield and generate triplet states with strong absorptions in the visible region. These properties make them suitable as Type II photodynamic agents (Reyftmann et al., 1985).

Synthesis of Heterocyclic Compounds : The thiophene nucleus is instrumental in synthesizing various heterocyclic compounds, some of which show promising antibacterial and antifungal properties (Mabkhot et al., 2017).

Thin Film Transistor Applications : Thiophene oligomers are synthesized for use in thin film transistors (TFTs), demonstrating their potential in the field of organic semiconductors (Ahmed et al., 2009).

Optoelectronic Devices : Designed thiophene dyes exhibit nonlinear absorption and optical limiting behavior, making them suitable for use in photonic or optoelectronic devices to protect human eyes and optical sensors, and for stabilizing light sources in optical communications (Anandan et al., 2018).

Organic Field-Effect Transistors : Mixed phenylene-thiophene oligomers show high p-type carrier mobilities in both evaporated and solution-cast films, indicating their usefulness in organic field-effect transistors and solution-fabricated nonvolatile transistor memory elements (Mushrush et al., 2003).

Safety And Hazards

When handling “Thiophene, 2-(phenylmethyl)-”, it is advised to keep away from heat, sparks, open flames, and hot surfaces . It is also recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . Wearing protective gloves, eye protection, and face protection is also advised .

Orientations Futures

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research envisions to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives by heterocyclization of various substrates .

Propriétés

IUPAC Name |

2-benzylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPGIYLLXBOUILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20157000 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene, 2-(phenylmethyl)- | |

CAS RN |

13132-15-5 | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013132155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20157000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.